Fmoc-Arg(Z)-OH
Description
Fmoc-Arg(Pbf)-OH is a critical building block in solid-phase peptide synthesis (SPPS), where the α-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidine moiety is shielded by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group . This dual protection ensures selective deprotection during peptide chain elongation, making it indispensable for synthesizing arginine-containing peptides. The Pbf group is acid-labile, removable with trifluoroacetic acid (TFA), while the Fmoc group is base-sensitive, cleaved under mild basic conditions (e.g., piperidine) .
Properties
Molecular Formula |
C37H36N4O8 |
|---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid |
InChI |
InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45) |
InChI Key |
PLFMYBVQTIUHOB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/N=C(\N)/N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Z)-OH typically involves the protection of the amino group of arginine with the Fmoc group. This is achieved by reacting arginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The Z group, which is a benzyloxycarbonyl group, is used to protect the guanidino group of arginine. The reaction conditions usually involve an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis allows for the efficient production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine.
Coupling Reactions: The amino group of this compound can be coupled with other amino acids to form peptide bonds.
Substitution Reactions: The Z group can be removed under acidic conditions to expose the guanidino group of arginine.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used to activate the carboxyl group for peptide bond formation.
Substitution: Trifluoroacetic acid (TFA) is used to remove the Z group.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives and peptide chains with arginine residues.
Scientific Research Applications
Fmoc-Arg(Z)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-Arg(Z)-OH involves the protection and deprotection of the amino and guanidino groups of arginine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Z group protects the guanidino group, allowing for selective reactions at other sites. The removal of these protecting groups under specific conditions allows for the formation of the desired peptide products.
Comparison with Similar Compounds
Stability in Solution
Fmoc-Arg(Pbf)-OH exhibits superior stability compared to analogues like Fmoc-Arg(Boc)₂-OH and Fmoc-Arg(NO₂)-OH. In DMF and NBP solvents, Fmoc-Arg(Boc)₂-OH degrades over time, yielding mono-protected byproducts, whereas Fmoc-Arg(Pbf)-OH remains stable for up to one week under similar conditions . This stability minimizes side reactions during automated peptide synthesis.
Table 1: Stability of Fmoc-Arg(X)-OH Derivatives in Solution
| Compound | Solvent | Degradation Rate | Key Observations |
|---|---|---|---|
| Fmoc-Arg(Boc)₂-OH | DMF/NBP | High | Forms mono-protected byproducts |
| Fmoc-Arg(NO₂)-OH | DMF/NBP | Moderate | Limited data available |
| Fmoc-Arg(Pbf)-OH | DMF/NBP | Low | Stable for ≥7 days |
Coupling Efficiency and Side Reactions
Fmoc-Arg(Pbf)-OH demonstrates high coupling efficiency when optimized protocols are used. For example:
- Activation Methods : The DIC/HOBt/DMAP system achieves 93% coupling efficiency with Rink Amide-AM resin in DMA/DCM (1:1) solvent under nitrogen-assisted stirring .
- Solvent Systems : Pure DMF often leads to incomplete coupling, but mixing with DMSO improves solubility and reaction homogeneity, particularly for bulky residues like Fmoc-Arg(Pbf)-OH .
- δ-Lactam Formation : In solvents like NBP, Fmoc-Arg(Pbf)-OH shows faster activation but competes with δ-lactam side-product formation. This necessitates precise control of coupling time and temperature to minimize byproducts .
In contrast, Fmoc-Arg(Boc)₂-OH requires harsher deprotection conditions (e.g., TFA for Boc removal), increasing the risk of peptide chain cleavage.
Chromatographic Behavior
Fmoc-Arg(Pbf)-OH has distinct retention properties due to its bulky Pbf group. In supercritical fluid chromatography (SFC), it shows higher retention factors (k₁ = 1.76) on anion-exchanger columns (QN-AX™) compared to zwitterionic phases (ZWIX(+)™), attributed to hydrophobic interactions with the Pbf group .
Table 2: Retention Factors of Fmoc-Protected Amino Acids in SFC
| Compound | Column | k₁ | α (Selectivity) |
|---|---|---|---|
| Fmoc-Arg(Pbf)-OH | QN-AX™ | 1.76 | 1.18 |
| Fmoc-His(Trt)-OH | QN-AX™ | 1.52 | 1.12 |
| Fmoc-Cys(Trt)-OH | ZWIX(+)™ | 1.33 | 1.09 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
